3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose)
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Overview
Description
3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) is a complex carbohydrate derivative known for its significant role in various biological and chemical processes. This compound is a type of amino sugar, specifically a trideoxy sugar, which means it lacks three hydroxyl groups that are typically present in hexopyranoses. Its unique structure allows it to participate in critical molecular pathways, making it valuable in scientific research and industrial applications .
Preparation Methods
The synthesis of 3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) involves several steps, starting from simpler carbohydrate precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting carbohydrate are protected using suitable protecting groups to prevent unwanted reactions.
Deoxygenation: Specific hydroxyl groups are selectively removed through deoxygenation reactions, often using reagents like tributyltin hydride and AIBN (azobisisobutyronitrile).
Amination: Introduction of the dimethylamino group is achieved through nucleophilic substitution reactions, typically using dimethylamine.
Deprotection: The protecting groups are removed to yield the final product
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often employ automated processes and advanced purification techniques.
Chemical Reactions Analysis
3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Common reagents and conditions used in these reactions include mild to moderate temperatures, inert atmospheres (e.g., nitrogen or argon), and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound plays a role in studying carbohydrate-protein interactions and glycosylation processes.
Medicine: It is a key component in the development of antibiotics, particularly macrolides, which are effective against various bacterial infections.
Industry: Its derivatives are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) involves its interaction with specific molecular targets and pathways. In the context of antibiotics, it binds to bacterial ribosomes, inhibiting protein synthesis and thereby exerting its bactericidal effects. This interaction disrupts the translation process, leading to the death of bacterial cells .
Comparison with Similar Compounds
3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) can be compared with other similar compounds such as:
Desosamine: Another trideoxy sugar found in macrolide antibiotics, but with different stereochemistry.
Rhamnose: A naturally occurring deoxy sugar with a similar structure but lacking the dimethylamino group.
Fucose: Another deoxy sugar with different functional groups and biological roles
The uniqueness of 3,4,6-Trideoxy-3-(dimethylamino-b-D-xylo-hexopyranose) lies in its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
4-(dimethylamino)-6-methyloxane-2,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5-4-6(9(2)3)7(10)8(11)12-5/h5-8,10-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYWWAGVGBSJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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